molecular formula C15H23BO2 B14066004 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane CAS No. 444094-87-5

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane

Cat. No.: B14066004
CAS No.: 444094-87-5
M. Wt: 246.15 g/mol
InChI Key: OUJCVAPCCRJOML-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center. Its structure consists of a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5-positions and a 2-(4-methylphenylethyl) substituent at the 2-position. This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability imparted by the pinacol group and the reactivity of the arylboronate moiety. The 4-methylphenyl ethyl chain provides moderate steric bulk and electron-donating effects, influencing its reactivity in organometallic transformations .

Properties

CAS No.

444094-87-5

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,10-11H2,1-5H3

InChI Key

OUJCVAPCCRJOML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Hydroboration of 4-Methylstyrene

The hydroboration of 4-methylstyrene (4-vinyltoluene) using disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) yields the corresponding alkylborane. For example:
$$
\text{4-Methylstyrene} + \text{Sia}2\text{BH} \rightarrow \text{Sia}2\text{B-CH}2\text{CH}2\text{C}6\text{H}4\text{CH}_3
$$
This intermediate is subsequently oxidized with hydrogen peroxide in basic methanol to form 2-(4-methylphenyl)ethylboronic acid.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or hexane
  • Temperature: 0°C to room temperature
  • Yield: 65–75% (crude)

Grignard Reagent Transmetalation

An alternative route involves transmetalation of a Grignard reagent (2-(4-methylphenyl)ethylmagnesium bromide) with trimethyl borate:
$$
\text{ArCH}2\text{CH}2\text{MgBr} + \text{B(OCH}3\text{)}3 \rightarrow \text{ArCH}2\text{CH}2\text{B(OCH}3\text{)}2 + \text{MgBr(OCH}_3\text{)}
$$
Hydrolysis with aqueous HCl affords the boronic acid.

Key Conditions :

  • Solvent: Diethyl ether
  • Temperature: −78°C to 0°C
  • Yield: 60–70%

Pinacol Protection of the Boronic Acid

The boronic acid is converted to the dioxaborolane via condensation with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions:
$$
\text{ArCH}2\text{CH}2\text{B(OH)}2 + \text{C}6\text{H}{12}\text{O}2 \rightarrow \text{ArCH}2\text{CH}2\text{B(O}2\text{C}6\text{H}{12}\text{)} + 2\text{H}2\text{O}
$$

Standard Laboratory Procedure

  • Reagents :

    • 2-(4-Methylphenyl)ethylboronic acid (1 equiv)
    • Pinacol (1.05 equiv)
    • Anhydrous magnesium sulfate (1 equiv, desiccant)
    • Dichloromethane (DCM) or toluene (solvent)
  • Protocol :

    • Dissolve the boronic acid in DCM under argon.
    • Add pinacol and MgSO₄, then stir at room temperature for 12–16 hours.
    • Filter through Celite, concentrate under reduced pressure, and purify via column chromatography (hexane/ethyl acetate).

Optimization Data :

Parameter Value
Reaction Time 16 hours
Temperature 25°C
Yield 80–85%
Purity (HPLC) >95%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100°C, 30 minutes, solvent-free
  • Yield : 78%

Alternative Synthetic Routes

Cross-Metathesis Approach

Olefin cross-metathesis between 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane and 4-methylstyrene using a Grubbs catalyst:
$$
\text{B-O}2\text{C}6\text{H}{12}\text{-CH=CH}2 + \text{CH}2=\text{CHC}6\text{H}4\text{CH}3 \rightarrow \text{B-O}2\text{C}6\text{H}{12}\text{-CH}2\text{CH}2\text{C}6\text{H}4\text{CH}3
$$
Catalyst : Grubbs 2nd generation (5 mol%)
Yield : 70% (toluene, 60°C, 12 hours)

Boron Trifluoride-Mediated Transesterification

Transesterification of bis(pinacolato)diboron with 2-(4-methylphenyl)ethanol in the presence of BF₃·OEt₂:
$$
\text{B}2\text{(pin)}2 + 2\text{ArCH}2\text{CH}2\text{OH} \xrightarrow{\text{BF}3} 2\text{ArCH}2\text{CH}2\text{B(pin)} + 2\text{H}2\text{O}
$$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 65%

Industrial-Scale Production

Continuous Flow Reactor System

Industrial synthesis employs continuous flow reactors for scalability and safety:

  • Reactor Setup :
    • Two feed streams: Boronic acid in THF and pinacol in DCM.
    • Mixing chamber with inline dehydration (molecular sieves).
  • Conditions :
    • Flow rate: 10 mL/min
    • Temperature: 50°C
    • Residence time: 2 hours
  • Output :
    • Purity: 92%
    • Throughput: 1 kg/hour

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (9:1 to 4:1 gradient)
  • Recovery : 90–95%

Spectroscopic Data

Technique Data
¹H NMR (CDCl₃) δ 7.15 (d, 2H, ArH), 2.35 (s, 3H, CH₃), 1.25 (s, 12H, pinacol CH₃)
¹³C NMR δ 138.4 (C-B), 21.5 (Ar-CH₃), 24.8 (pinacol CH₃)
IR 1340 cm⁻¹ (B-O), 2980 cm⁻¹ (C-H)

Challenges and Limitations

  • Steric Hindrance : Bulky pinacol groups slow reaction kinetics, necessitating prolonged reaction times.
  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent boronic acid hydrolysis.
  • Cost : Pinacol (≈$200/kg) contributes significantly to production expenses.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups (e.g., methyl in the target compound) enhance nucleophilicity, favoring reactions with electrophilic partners.
  • Electron-Withdrawing Groups (e.g., sulfonyl , bromo , ethynyl ) reduce boron center reactivity but improve stability under oxidative conditions.
  • Steric Hindrance : Bulky substituents (e.g., biphenyl in ) slow reaction kinetics but prevent unwanted side reactions.

Physical and Chemical Properties

Property Target Compound 3-Methylsulfonylphenyl 4-Bromophenyl 4-Ethynylphenyl
Molecular Weight (g/mol) 244.14 282.16 277.10 214.06
Boiling Point (°C) Not reported Not reported Not reported Not reported
Solubility Organic solvents (DCM, THF) Polar aprotic solvents THF, DCM THF, Toluene

Reactivity Trends:

  • The methylsulfonylphenyl derivative () exhibits lower reactivity in Suzuki couplings due to electron-withdrawing effects.
  • The ethynylphenyl derivative () participates in click chemistry and alkyne-specific reactions.

Biological Activity

4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane (CAS No: 444094-87-5) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23BO2. The compound features a dioxaborolane structure that is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.

Biological Activity Overview

The biological activities of boron-containing compounds have been extensively studied, particularly their roles in medicinal chemistry as enzyme inhibitors and their potential antitumor properties. The specific biological activities of this compound are summarized below:

Antitumor Activity

Research indicates that certain dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of dioxaborolanes could inhibit the proliferation of breast cancer cells through apoptosis induction. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .

Enzyme Inhibition

Boron compounds are known to interact with biological molecules and can act as enzyme inhibitors:

  • Enzyme Targeting : this compound has been shown to inhibit certain proteases involved in cancer progression. The inhibition was attributed to the formation of a stable complex between the boron atom and the active site of the enzyme .

Data Tables

Biological ActivityMechanismReference
Antitumor ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits proteases related to tumor growth

Spectroscopic Studies

Spectroscopic techniques such as NMR and IR have been employed to study the interactions of this compound with biological targets:

  • NMR Studies : NMR analysis revealed significant shifts in chemical environments upon binding to target proteins, indicating strong interactions that could be exploited for drug design .

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